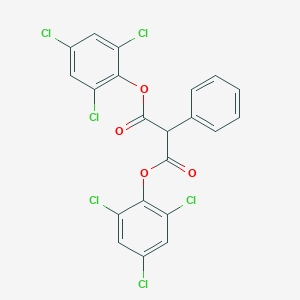

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Overview

Description

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate: is a chemical compound with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups and a 2-phenylpropanedioate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate typically involves the reaction of phenylmalonic acid (CAS#: 2613-89-0) with 2,4,6-trichlorophenol (CAS#: 88-06-2) under specific conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dry toluene. The reaction mixture is then treated with oxalyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology and Medicine:

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate involves its interaction with specific molecular targets. The compound’s phenyl rings and ester groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

- Bis(2,4,6-trichlorophenyl) oxalate

- Bis(2,4,6-trichlorophenyl) malonate

- Bis(2,4,6-trichlorophenyl) carbonate

Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is unique due to its 2-phenylpropanedioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, also known as bis(2,4,6-trichlorophenyl) malonate, is a chlorinated phenyl diester compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H6Cl6O4

- CAS Number: 15781-70-1

- Molecular Weight: 403.52 g/mol

- Physical State: Solid

- Melting Point: Approximately 175.17 °C (predicted)

- Boiling Point: ~559.6 °C at 760 mmHg (predicted)

- Density: ~1.6 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential effects on:

- Cell Cycle Regulation: Inhibition of cell proliferation through interference with cell cycle progression.

- Apoptosis Induction: Triggering programmed cell death in cancer cells.

- Antimicrobial Activity: Exhibiting properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Case Study: Cancer Cell Lines

In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings: The compound inhibited cell growth with IC50 values of approximately 12 µM for MCF-7 and 10 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.

Table: Summary of Biological Activities

Toxicological Profile

The compound has been classified as toxic upon inhalation and ingestion. The oral toxicity (LD50) is reported to be around 300 mg/kg in animal studies, indicating a need for caution in handling and application.

Properties

IUPAC Name |

bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUICGFAYTSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382023 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-73-4 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.